molecular formula C14H14N2O4S B11532886 methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(thiophen-2-yl)-4H-pyran-3-carboxylate

methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(thiophen-2-yl)-4H-pyran-3-carboxylate

Cat. No.: B11532886
M. Wt: 306.34 g/mol
InChI Key: UHRVXMHJGLVNSP-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(thiophen-2-yl)-4H-pyran-3-carboxylate is a complex organic compound that features a pyran ring substituted with various functional groups, including an amino group, a cyano group, a methoxymethyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(thiophen-2-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the amino group.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: Various substitution reactions could occur at the pyran ring or the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: The compound may exhibit biological activity, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Potential use in the development of new medications, particularly those targeting specific enzymes or receptors.

Industry

    Materials Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(phenyl)-4H-pyran-3-carboxylate: Similar structure but with a phenyl group instead of a thiophene ring.

    Methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(furan-2-yl)-4H-pyran-3-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in methyl 6-amino-5-cyano-2-(methoxymethyl)-4-(thiophen-2-yl)-4H-pyran-3-carboxylate may impart unique electronic and steric properties, potentially enhancing its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

methyl 6-amino-5-cyano-2-(methoxymethyl)-4-thiophen-2-yl-4H-pyran-3-carboxylate

InChI

InChI=1S/C14H14N2O4S/c1-18-7-9-12(14(17)19-2)11(10-4-3-5-21-10)8(6-15)13(16)20-9/h3-5,11H,7,16H2,1-2H3

InChI Key

UHRVXMHJGLVNSP-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C(C(=C(O1)N)C#N)C2=CC=CS2)C(=O)OC

Origin of Product

United States

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